N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N10O2/c31-20(15-6-7-16(25-24-15)29-13-21-12-23-29)22-10-11-32-18-9-8-17-26-27-19(30(17)28-18)14-4-2-1-3-5-14/h1-9,12-13H,10-11H2,(H,22,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXZGHNDTYWHIOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=NN=C(C=C4)N5C=NC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure incorporating multiple heterocyclic rings (triazole and pyridazine), which are known for their diverse biological activities. The presence of the phenyl group and the carboxamide moiety further enhances its chemical reactivity and potential therapeutic applications.
Biological Activities
1. Antimicrobial Activity
Research indicates that compounds within the triazolo-pyridazine class exhibit significant antimicrobial properties. A study highlighted that derivatives of triazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL for some derivatives .
2. Antitubercular Activity
A related study focused on the synthesis of novel compounds targeting Mycobacterium tuberculosis. Among tested derivatives similar to our compound, some demonstrated potent anti-tubercular activity with IC50 values between 1.35 to 2.18 μM . This suggests a potential application of our compound in tuberculosis treatment.
3. Anticancer Potential
The structural components of the compound may also contribute to anticancer properties. Triazole derivatives have been linked to inhibition of cancer cell proliferation through various mechanisms, including modulation of enzyme activities involved in cell cycle regulation .
The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Modulation : It could also modulate receptor activities that lead to altered cellular signaling pathways.
Case Studies and Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity : Compounds similar to N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide have demonstrated significant inhibitory effects against various cancer cell lines. For instance:
- Inhibition Studies : Research indicates that triazole derivatives can selectively inhibit cancer cell proliferation while sparing normal cells .
Antimicrobial Properties : The triazole ring system has been associated with notable antimicrobial activity. Studies show that similar compounds exhibit effective inhibition against a range of pathogenic bacteria and fungi .
Biological Research
Enzyme Inhibition : The compound may interact with various enzymes involved in cellular processes. For example:
- Cyclin-dependent Kinases (CDKs) : Certain derivatives have been shown to inhibit CDKs, which are crucial for cell cycle regulation .
Biochemical Pathway Modulation : The unique structure allows for modulation of important biochemical pathways involved in disease processes. This includes potential applications in treating conditions like cancer and inflammatory diseases.
Material Science
Building Blocks for Synthesis : The compound serves as a valuable building block in the synthesis of more complex molecules. Its unique functional groups can be utilized in the development of new materials with tailored properties .
Case Study 1: Anticancer Efficacy
A study examined the cytotoxic effects of triazolo derivatives on human cancer cell lines. Results indicated that compounds with similar structures to this compound exhibited IC50 values significantly lower than standard chemotherapeutics .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial efficacy of triazole derivatives revealed that compounds analogous to this compound showed high inhibition rates against Gram-positive and Gram-negative bacteria . The relative inhibition percentages were comparable to established antibiotics.
Comparison with Similar Compounds
N-Phenyl-6-(pyrid-2-yl)imidazo[1,2-a]pyridine-2-carboxamide (Compound 3)
- Structure : Imidazo[1,2-a]pyridine core with pyridyl and phenyl substituents.
(3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol (Compound 4)
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives (7n, 7o)
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1005612-70-3)
- Structure : Pyrazolo[3,4-b]pyridine core with ethyl-methyl-pyrazole and phenyl groups.
- Molecular Weight : 374.4 g/mol (C21H22N6O), simpler than the target compound due to fewer heterocycles .
Functional Analogues
α-Glucosidase Inhibitors
- Structural Basis: Monosaccharide-like compounds (e.g., chromone glycosides) competitively inhibit enzymes.
- Comparison : The target compound’s triazole groups may mimic enzyme substrates, but its larger size could limit binding compared to smaller glycosides .
Pharmacological and Physicochemical Properties
Research Findings
- Binding Affinity : The target compound’s dual triazole groups may enhance interactions with ATP-binding pockets in kinases, a feature absent in imidazo[1,2-a]pyridines .
- Solubility : The ethoxyethyl carboxamide group likely improves aqueous solubility compared to CAS 1005612-70-3’s hydrophobic pyrazole .
Q & A
Q. What are the key steps in synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step protocols, including cyclization of hydrazine derivatives with aldehydes/ketones (e.g., triazolo-pyridazine core formation) and subsequent functionalization via nucleophilic substitutions or coupling reactions . Critical parameters include:
- Temperature : 60–120°C for cyclization steps.
- Solvents : DMF or THF for polar intermediates; dichloromethane for coupling reactions .
- Catalysts : Palladium catalysts for cross-coupling (e.g., Suzuki-Miyaura) . Yield optimization requires iterative adjustments to these parameters and purification via column chromatography (silica gel, hexane/EtOAc gradients) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula validation .
- HPLC : Purity >95% using C18 columns (acetonitrile/water mobile phase) .
Q. How is initial biological activity screening conducted for this compound?
- In vitro assays : Test against kinase/receptor panels (e.g., EGFR, VEGFR) using fluorescence polarization or ATPase activity assays .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can reaction pathways be optimized to minimize side products during triazolo-pyridazine formation?
- Catalytic systems : Screen Pd/XPhos or Buchwald-Hartwig catalysts to improve regioselectivity in coupling steps .
- Protecting groups : Use tert-butoxycarbonyl (Boc) for amine protection during heterocycle functionalization .
- Real-time monitoring : In-situ FTIR or LC-MS to track intermediate formation and adjust reaction kinetics .
Q. What computational strategies predict binding affinity and structure-activity relationships (SAR)?
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinases) using crystallographic data from PDB .
- QSAR modeling : Develop 2D/3D descriptors (e.g., logP, topological polar surface area) to correlate substituent effects (e.g., phenyl vs. methoxy groups) with bioactivity .
Q. How are contradictions in biological assay data resolved?
- Assay validation : Replicate experiments under standardized conditions (pH 7.4, 37°C) and validate via orthogonal methods (e.g., SPR for binding kinetics) .
- Metabolite interference : Use LC-MS/MS to identify degradation products or off-target interactions .
Q. What functional group modifications enhance selectivity for specific biological targets?
- Triazole substituents : Replace 1H-1,2,4-triazol-1-yl with bulkier groups (e.g., 1H-tetrazol-5-yl) to reduce off-target kinase binding .
- Pyridazine-O-ethyl linker : Introduce fluorinated or cyclopropyl moieties to improve metabolic stability .
Methodological Challenges
Q. How are degradation products characterized under physiological conditions?
- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40°C for 24h .
- LC-HRMS : Identify hydrolyzed or oxidized derivatives (e.g., pyridazine ring cleavage) .
Q. What strategies separate enantiomers in chiral derivatives of this compound?
- Chiral HPLC : Use Chiralpak IA/IB columns with hexane/isopropanol gradients .
- Crystallization : Co-crystallize with chiral resolving agents (e.g., tartaric acid derivatives) .
Q. How are analytical methods validated for regulatory compliance in preclinical studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
